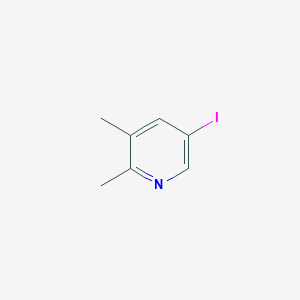

5-Iodo-2,3-dimethylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2,3-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c1-5-3-7(8)4-9-6(5)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXZQFARZRIHPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Iodo 2,3 Dimethylpyridine and Its Precursors

Historical and Current Approaches to Regioselective Pyridine (B92270) Iodination

The introduction of an iodine atom onto a pyridine ring is a challenging transformation due to the inherent electron-deficient nature of the heterocycle. The nitrogen atom's electronegativity deactivates the ring towards electrophilic aromatic substitution (SEAr), making reactions much slower compared to benzene. wikipedia.org Historically, direct iodination of pyridine required harsh conditions and often resulted in low yields and poor regioselectivity.

Modern methods have focused on overcoming these challenges. The use of highly reactive iodinating reagents, often in the presence of strong acids or Lewis acids, can facilitate the reaction. For instance, reagents like N-iodosuccinimide (NIS) in trifluoromethanesulfonic acid (TfOH) can iodinate deactivated arenes. nih.gov Another approach involves the in-situ generation of a more potent electrophilic iodine species. A combination of molecular iodine (I₂) with a silver salt, such as silver mesylate (AgOMs) or silver tosylate (AgOTs), has been shown to generate a sulfonyl hypoiodite species capable of iodinating various heterocycles with improved scope and regioselectivity. nih.govacs.org Iron(III)-catalyzed activation of NIS has also emerged as an efficient method for the regioselective iodination of arenes under mild conditions. acs.org

Furthermore, the reactivity of the pyridine ring can be modulated. Oxidation of the pyridine nitrogen to form a pyridine-N-oxide dramatically changes the electronic properties of the ring. The N-oxide group is electron-donating through resonance, activating the ring (especially at the 2- and 4-positions) towards electrophilic substitution and offering an alternative pathway to functionalized pyridines. wikipedia.orggoogle.com

De Novo Synthesis of the 2,3-Dimethylpyridine Ring System

De novo synthesis, or the construction of the heterocyclic ring from acyclic precursors, provides a versatile route to substituted pyridines like 2,3-dimethylpyridine. These methods are fundamental when the desired substitution pattern is not easily accessible through the modification of a pre-existing pyridine.

One prominent historical and practical approach is the Hantzsch Pyridine Synthesis . This method involves a condensation reaction between an aldehyde, two equivalents of a β-ketoester, and an ammonia source (like ammonium acetate) to form a dihydropyridine, which is subsequently oxidized to the pyridine. While a classic method for creating substituted pyridines, achieving the specific 2,3-dimethyl substitution pattern requires careful selection of starting materials. rsc.org

More contemporary methods offer alternative disconnections. For example, a two-step synthesis has been developed starting from methacrolein, an enol ether like 1-ethoxypropene, and an ammonium salt such as ¹⁵NH₄Cl (for isotopic labeling). This pathway proceeds through the formation of an alkoxy-3,4-dihydro-2H-pyran intermediate, which then reacts with the ammonia source to form the pyridine ring, providing a convenient route to specifically substituted pyridines like 3,5-dimethylpyridine. nih.gov Another documented method involves the catalytic cyclization of propylene glycol, butanone, and ammonia over a fixed-bed catalytic reactor at high temperatures (250-400°C), yielding 2,3-dimethylpyridine with a reported yield of over 35%. guidechem.com

Advanced Iodination Strategies for 2,3-Dimethylpyridine

Direct and regioselective iodination of 2,3-dimethylpyridine at the 5-position requires overcoming the directing effects of both the nitrogen atom (which favors the 3- and 5-positions) and the two electron-donating methyl groups (which favor the 4- and 6-positions). Advanced strategies are employed to achieve this specific outcome.

Electrophilic Iodination Mechanistic Studies

Electrophilic aromatic substitution on pyridine is inherently difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. youtube.comyoutube.com The reaction proceeds via the formation of a positively charged intermediate (a σ-complex or arenium ion). wikipedia.org

For an electrophile (E⁺) attacking the pyridine ring, three potential intermediates can be formed, corresponding to attack at the 2-, 3-, or 4-position.

Attack at C-2 or C-4: Leads to a resonance structure where the electron-deficient nitrogen atom bears a positive charge. This is a highly unstable and energetically unfavorable contributor, which disfavors substitution at these positions. youtube.com

Attack at C-3 (and C-5): Results in three resonance structures where the positive charge is delocalized across three carbon atoms, avoiding placement on the electronegative nitrogen. This makes the intermediate for meta-substitution more stable relative to the intermediates for ortho- or para-substitution. youtube.com

Consequently, electrophilic substitution on the pyridine ring preferentially occurs at the 3- and 5-positions. youtube.com In 2,3-dimethylpyridine, the C-3 position is occupied. The two methyl groups are electron-donating, which slightly activates the ring compared to unsubstituted pyridine, but the directing effect of the nitrogen atom remains dominant, favoring iodination at the C-5 position.

Directed Ortho Metalation (DoM) in C-H Activation and Iodination

Directed Ortho Metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. The process involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org The DMG, a Lewis basic functional group, coordinates to the lithium cation, positioning the base for selective deprotonation of the adjacent C-H bond. baranlab.org The resulting aryllithium species can then be quenched with an electrophile, such as molecular iodine, to introduce a substituent with high regiocontrol. wikipedia.org

Common DMGs include amides, carbamates, and methoxy groups. wikipedia.org For pyridine systems, the pyridine nitrogen itself can act as a directing group, but this typically directs metalation to the C2 or C6 positions. Metalation of pyridine rings can be complicated by the competitive nucleophilic addition of the organolithium reagent to the C=N bond. harvard.edu

In the case of 2,3-dimethylpyridine, there is no strong, conventional DMG to direct metalation specifically to the C5 position. The inherent directing ability of the pyridine nitrogen would favor lithiation at C6, as the C2 position is blocked. Therefore, achieving 5-iodination through a standard DoM protocol is not a straightforward pathway and would require the prior installation of a suitable directing group at either the C4 or C6 position.

Transition Metal-Catalyzed C-H Functionalization for Iodination

Transition metal-catalyzed C-H functionalization has become a premier tool for the direct installation of functional groups onto aromatic rings, avoiding the need for pre-functionalized substrates. Palladium (Pd) catalysis is particularly prominent in this field. nih.govmdpi.com

These reactions often employ a directing group to chelate to the metal center, bringing the catalyst into proximity with a specific C-H bond. For instance, Pd(II)-catalyzed C-H iodination using a weakly coordinating amide auxiliary has been developed. nih.govnih.gov This reaction uses molecular iodine (I₂) as the sole oxidant and is compatible with a wide range of heterocycles, including pyridines. nih.govscispace.com The general mechanism involves the coordination of the directing group to the palladium catalyst, followed by C-H activation to form a palladacycle intermediate. Subsequent reaction with an iodine source leads to the iodinated product and regeneration of the active catalyst.

While many examples rely on installed directing groups, the inherent coordinating ability of heterocycles themselves can sometimes be harnessed. The development of catalytic systems that can functionalize pyridine C-H bonds without strong external directing groups is an active area of research.

| Method | Catalyst / Reagents | Key Features | Typical Substrates |

| Electrophilic Iodination | I₂ / Oxidizing Agent (e.g., H₂O₂) | Uses molecular iodine with an oxidant to generate an electrophilic species. | Electron-rich arenes and some heterocycles. mdpi.com |

| NIS in Strong Acid | N-Iodosuccinimide (NIS) / TfOH | Highly activating conditions for deactivated rings. | Deactivated arenes, heterocycles. nih.gov |

| Directed Ortho Metalation (DoM) | n-BuLi or s-BuLi / Directing Group, then I₂ | High regioselectivity directed by a functional group. | Arenes with DMG (e.g., amides, carbamates). wikipedia.orgbaranlab.org |

| Pd-Catalyzed C-H Iodination | Pd(OAc)₂ / Directing Group, I₂ | High regioselectivity via chelation-assisted C-H activation. | Amides, carboxylic acids, various heterocycles. nih.govnih.gov |

Synthesis of Key Precursors to 5-Iodo-2,3-dimethylpyridine

The primary precursor for the synthesis of this compound is 2,3-dimethylpyridine , also known as 2,3-lutidine . This compound is a naturally occurring heterocyclic compound that can be isolated from coal tar and bone charcoal. guidechem.com It serves as a common solvent and a vital intermediate in organic synthesis. guidechem.comsfdchem.com

Several synthetic methods are available for its preparation. As mentioned in section 2.2, a catalytic cyclization reaction using propylene glycol, butanone, and ammonia in a fixed-bed reactor at 250-400°C produces the target compound. guidechem.com Another reported synthesis starts from 2-bromo-3-methylpyridine, which is treated with a strong base to form an organolithium reagent, followed by quenching with methyl iodide to install the second methyl group.

Purification of crude 2,3-lutidine is often necessary. A common method involves steam distillation from an acidic solution to remove non-basic impurities. The solution is then made alkaline, and the liberated base is separated, dried over NaOH or BaO, and fractionally distilled. sfdchem.com Further purification can be achieved by forming a urea complex or through fractional crystallization. sfdchem.com

Another key precursor is the iodinating agent . While molecular iodine (I₂) is the most fundamental source, other reagents are often used for enhanced reactivity or selectivity. N-Iodosuccinimide (NIS) is a common, solid-phase electrophilic iodinating agent that is often easier to handle than I₂ and can be activated by acids or metal catalysts. acs.orgacs.org

Preparation and Functionalization of Aminopyridine Intermediates

The common precursor for the synthesis of this compound is 2,3-dimethylpyridine, also known as 2,3-lutidine. The initial step in the synthetic sequence is the introduction of a nitro group onto the pyridine ring, which can subsequently be reduced to an amino group.

Nitration of 2,3-Dimethylpyridine:

The nitration of pyridine and its derivatives is a classic example of electrophilic aromatic substitution. Due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, the reaction is generally more challenging than the nitration of benzene and requires forcing conditions. The nitration of substituted pyridines is influenced by the electronic and steric effects of the substituents. For 2,3-dimethylpyridine, the directing effects of the two methyl groups favor electrophilic substitution at the 5-position.

A common method for the nitration of pyridines involves the use of a mixture of concentrated nitric acid and sulfuric acid. The reaction with 2,3-dimethylpyridine-N-oxide using a mixture of potassium nitrate and concentrated sulfuric acid has been reported to yield the 4-nitro derivative google.comresearchgate.net. However, for the synthesis of the 5-nitro isomer, direct nitration of 2,3-dimethylpyridine is the preferred route. While specific literature on the nitration of 2,3-dimethylpyridine to yield 2,3-dimethyl-5-nitropyridine is not abundant, the general principle of nitrating lutidines suggests this is a feasible pathway.

Reduction of 2,3-Dimethyl-5-nitropyridine:

Once the nitro group is in place, the next step is its reduction to an amino group to form 5-amino-2,3-dimethylpyridine. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents. Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or reduction with metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl) google.com. The choice of reducing agent can depend on the presence of other functional groups in the molecule and the desired reaction conditions.

| Reaction Step | Reagents and Conditions | Product |

| Nitration | 2,3-Dimethylpyridine, Concentrated HNO₃, Concentrated H₂SO₄ | 2,3-Dimethyl-5-nitropyridine |

| Reduction | 2,3-Dimethyl-5-nitropyridine, Fe/HCl or H₂/Pd-C | 5-Amino-2,3-dimethylpyridine |

This table outlines the conventional two-step process to synthesize the key aminopyridine intermediate from 2,3-dimethylpyridine.

Diazotization and Subsequent Transformations for Iodo Introduction

With the 5-amino-2,3-dimethylpyridine intermediate in hand, the introduction of the iodine atom is typically achieved through a Sandmeyer-type reaction. This involves the diazotization of the primary aromatic amine followed by reaction with an iodide salt researchgate.net.

Diazotization of 5-Amino-2,3-dimethylpyridine:

The first step is the conversion of the amino group into a diazonium salt. This is typically carried out by treating the aminopyridine with a source of nitrous acid, most commonly generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt researchgate.net.

Iodination of the Diazonium Salt:

The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The diazonium group is an excellent leaving group (as dinitrogen gas), and it is readily displaced by the iodide ion to yield this compound. Unlike other Sandmeyer reactions which often require a copper(I) catalyst, the iodination reaction with potassium iodide generally proceeds without the need for a catalyst researchgate.net.

| Reaction Step | Reagents and Conditions | Product |

| Diazotization | 5-Amino-2,3-dimethylpyridine, NaNO₂, H₂SO₄, 0-5 °C | 2,3-Dimethyl-5-pyridinediazonium salt |

| Iodination | 2,3-Dimethyl-5-pyridinediazonium salt, KI | This compound |

This table details the final steps in the synthesis of this compound, involving the conversion of the amino intermediate to the final iodo-compound.

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methodologies in chemistry. While specific green chemistry protocols for the synthesis of this compound are not extensively documented, several green chemistry principles can be applied to its synthesis based on advancements in the synthesis of pyridines and other halogenated aromatic compounds.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods organic-chemistry.orgmdpi.combeilstein-journals.orgnih.govnih.gov. The nitration of pyridines and the subsequent reduction of the nitro group could potentially be expedited using microwave irradiation, thereby reducing energy consumption and reaction times. Microwave-assisted multicomponent reactions for the synthesis of pyridine rings are also well-established and highlight the potential of this technology in heterocyclic chemistry beilstein-journals.org.

Mechanochemical Synthesis:

Mechanochemistry, which involves inducing reactions by grinding solid reactants together, offers a solvent-free or low-solvent approach to chemical synthesis scielo.brcolab.wscolab.ws. This technique aligns with the principles of green chemistry by minimizing the use of volatile organic solvents, which are often hazardous and contribute to environmental pollution. The synthesis of halogenated organic compounds has been successfully achieved using mechanochemical methods, suggesting that the iodination step in the synthesis of this compound could potentially be adapted to a solvent-free or solid-state reaction colab.wscolab.ws.

Use of Ionic Liquids:

Ionic liquids (ILs) are salts with low melting points that are often considered "green" solvents due to their low vapor pressure, thermal stability, and potential for recyclability researchgate.netorganic-chemistry.orglongdom.orgresearchgate.netnih.gov. They can serve as both solvents and catalysts in various organic reactions. The synthesis of pyridinium-based ionic liquids themselves has been a subject of study, and their application as reaction media could be explored for the nitration or diazotization steps in the synthesis of this compound, potentially leading to improved reaction conditions and easier product isolation researchgate.netlongdom.orgnih.gov.

| Green Chemistry Approach | Potential Application in Synthesis | Key Advantages |

| Microwave-Assisted Synthesis | Nitration, Reduction, and Diazotization steps | Reduced reaction times, increased yields, lower energy consumption organic-chemistry.orgmdpi.combeilstein-journals.orgnih.govnih.gov. |

| Mechanochemistry | Iodination step (solid-state reaction) | Solvent-free conditions, reduced waste, energy efficiency scielo.brcolab.wscolab.ws. |

| Ionic Liquids | As solvent/catalyst for Nitration and Diazotization | Low volatility, recyclability, potentially enhanced reaction rates and selectivity researchgate.netorganic-chemistry.orglongdom.orgresearchgate.netnih.gov. |

This table summarizes potential green and sustainable chemistry approaches that could be applied to the synthesis of this compound.

Reactivity and Advanced Transformation Pathways of 5 Iodo 2,3 Dimethylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for the functionalization of aromatic and heteroaromatic rings. The mechanism typically proceeds through a two-step addition-elimination sequence involving a negatively charged intermediate known as a Meisenheimer complex. For an SNAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups, which stabilize the negative charge of the intermediate. nih.govmdpi.com

In the case of pyridine derivatives, the nitrogen atom itself acts as an electron-withdrawing feature, making the ring more susceptible to nucleophilic attack than a corresponding benzene ring, particularly at the 2- and 4-positions. nih.govnih.gov However, the reactivity of a specific halopyridine is highly dependent on the nature and position of other substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond makes 5-Iodo-2,3-dimethylpyridine an excellent substrate for these transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Cross-Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide. nih.govbeilstein-journals.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented, the synthesis of various 5-aryl-2,3-dimethylpyridines has been reported, strongly suggesting the use of this methodology. researchgate.net The reaction would proceed by coupling this compound with a suitable arylboronic acid in the presence of a palladium catalyst and a base.

Hypothetical Suzuki-Miyaura Reaction Data:

| Organoboron Reagent | Catalyst System | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-Phenyl-2,3-dimethylpyridine | Data not available |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 5-(4-Methoxyphenyl)-2,3-dimethylpyridine | Data not available |

This table is illustrative of typical conditions for Suzuki-Miyaura reactions and does not represent published experimental data for this specific substrate.

Sonogashira Cross-Coupling with Terminal Alkynes

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. google.com This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. It is a highly reliable method for synthesizing arylalkynes. The reaction of this compound with various terminal alkynes would provide access to a range of 5-alkynyl-2,3-dimethylpyridine derivatives, which are versatile intermediates in organic synthesis.

Hypothetical Sonogashira Coupling Reaction Data:

| Terminal Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | DMF | 5-(Phenylethynyl)-2,3-dimethylpyridine | Data not available |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | THF | 5-((Trimethylsilyl)ethynyl)-2,3-dimethylpyridine | Data not available |

This table is illustrative of typical conditions for Sonogashira reactions and does not represent published experimental data for this specific substrate.

Heck Cross-Coupling with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful method for C-C bond formation and the arylation of olefins. nih.gov The reaction of this compound with an alkene, such as styrene or an acrylate, would result in the formation of a new carbon-carbon bond at the 5-position of the pyridine ring, yielding a substituted alkene product. The reaction typically requires a palladium catalyst and a base to neutralize the hydrogen halide formed during the catalytic cycle. libretexts.org

Hypothetical Heck Coupling Reaction Data:

| Alkene | Catalyst System | Base | Solvent | Product | Yield (%) |

| Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 5-Styryl-2,3-dimethylpyridine | Data not available |

| Ethyl acrylate | Pd(PPh₃)₄ | Et₃N | Acetonitrile | Ethyl 3-(2,3-dimethylpyridin-5-yl)acrylate | Data not available |

This table is illustrative of typical conditions for Heck reactions and does not represent published experimental data for this specific substrate.

Stille Cross-Coupling with Organostannanes

The Stille reaction involves the coupling of an organic halide with an organotin compound (organostannane), catalyzed by a palladium complex. wikipedia.orglibretexts.org A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback. uwindsor.ca This reaction is highly versatile and tolerates a wide array of functional groups. Coupling this compound with various organostannanes would provide a direct route to biaryl compounds or vinyl- and alkynyl-substituted pyridines.

Hypothetical Stille Coupling Reaction Data:

| Organostannane | Catalyst System | Additive | Solvent | Product | Yield (%) |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 5-Phenyl-2,3-dimethylpyridine | Data not available |

| Tributyl(vinyl)stannane | PdCl₂(AsPh₃)₂ | CuI | NMP | 5-Vinyl-2,3-dimethylpyridine | Data not available |

This table is illustrative of typical conditions for Stille reactions and does not represent published experimental data for this specific substrate.

Negishi Cross-Coupling with Organozinc Reagents

The Negishi coupling is a palladium- or nickel-catalyzed reaction that forms a carbon-carbon bond between an organic halide and an organozinc compound. libretexts.org Organozinc reagents are among the most reactive organometallics used in cross-coupling, often allowing for reactions to proceed under mild conditions. researchgate.net The reaction has a broad scope and is compatible with a wide range of functional groups. rsc.org The Negishi coupling of this compound with an appropriate organozinc reagent would be an effective method for introducing alkyl, vinyl, or aryl substituents at the 5-position of the pyridine ring.

Hypothetical Negishi Coupling Reaction Data:

| Organozinc Reagent | Catalyst System | Solvent | Product | Yield (%) |

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 5-Phenyl-2,3-dimethylpyridine | Data not available |

| Ethylzinc iodide | Pd₂(dba)₃ / XPhos | Dioxane | 5-Ethyl-2,3-dimethylpyridine | Data not available |

This table is illustrative of typical conditions for Negishi reactions and does not represent published experimental data for this specific substrate.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination stands as a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds. znaturforsch.comacsgcipr.orgnih.gov This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. For this compound, this transformation would enable the introduction of a wide range of primary and secondary amines at the C5 position of the pyridine ring, leading to the synthesis of various 5-amino-2,3-dimethylpyridine derivatives.

While specific examples detailing the Buchwald-Hartwig amination of this compound are not extensively documented in the readily available scientific literature, the general principles of this reaction are well-established. nih.govbeilstein-journals.orgatlanchimpharma.com The reactivity of aryl iodides in Buchwald-Hartwig amination is generally high, suggesting that this compound would be a viable substrate. znaturforsch.com Key reaction parameters that would require optimization include the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the selection of a sterically hindered and electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos), and the base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). rsc.org

Table 1: Hypothetical Buchwald-Hartwig Amination of this compound

| Amine | Catalyst System (Example) | Base | Solvent | Expected Product |

| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | N-(2,3-dimethylpyridin-5-yl)aniline |

| Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 4-(2,3-dimethylpyridin-5-yl)morpholine |

| Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | THF | N-benzyl-2,3-dimethylpyridin-5-amine |

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Kumada, Hiyama)

Beyond C-N bond formation, the carbon-iodine bond of this compound is amenable to a variety of other transition metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.

The Kumada coupling reaction utilizes a Grignard reagent as the coupling partner and is typically catalyzed by nickel or palladium complexes. clockss.orgwikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of alkyl, vinyl, or aryl groups at the C5 position of the pyridine ring. The high reactivity of Grignard reagents necessitates careful control of reaction conditions to avoid unwanted side reactions. wikipedia.orgnih.gov

The Hiyama coupling employs an organosilane as the coupling partner, which offers the advantages of being less toxic and more stable than many other organometallic reagents. researchgate.netorganic-chemistry.org This palladium-catalyzed reaction requires an activator, such as a fluoride source (e.g., TBAF) or a base, to facilitate the transmetalation step. researchgate.netnih.govnih.gov The Hiyama coupling is known for its tolerance of a wide range of functional groups. nih.gov

Organometallic Reagent Formation (e.g., Lithiation, Grignard Formation) and Subsequent Quenching Reactions

The carbon-iodine bond of this compound can be utilized to generate organometallic intermediates, such as organolithium and Grignard reagents, which are powerful nucleophiles for the formation of new carbon-carbon and carbon-heteroatom bonds.

Lithiation can be achieved through a halogen-metal exchange reaction, typically using an organolithium reagent such as n-butyllithium or t-butyllithium at low temperatures. researchgate.net The resulting 2,3-dimethylpyridin-5-yl-lithium can then be quenched with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide, and alkyl halides, to introduce a wide range of functional groups at the C5 position. nih.gov

Grignard reagent formation involves the reaction of this compound with magnesium metal in an ethereal solvent like THF or diethyl ether. adichemistry.comwikipedia.orgchemguide.co.uk The resulting Grignard reagent, 2,3-dimethylpyridin-5-ylmagnesium iodide, is a versatile intermediate that can react with a broad spectrum of electrophiles in a similar fashion to its organolithium counterpart. adichemistry.comdiva-portal.org

Radical Reactions Involving the Carbon-Iodine Bond

The relatively weak carbon-iodine bond in this compound makes it susceptible to homolytic cleavage, enabling its participation in radical reactions. This can be initiated photochemically or by using radical initiators. organic-chemistry.orgchemguide.co.uk The resulting 2,3-dimethylpyridin-5-yl radical can then undergo various transformations, such as addition to alkenes or alkynes, or trapping by radical scavengers. While the study of radical reactions involving iodoform (CHI₃) has provided insights into C-I bond cleavage, specific studies on this compound are not widely reported. organic-chemistry.orgchemguide.co.uk

Functionalization at the Methyl Substituents (α-C-H Functionalization)

The two methyl groups at the C2 and C3 positions of the pyridine ring offer opportunities for α-C-H functionalization. Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of such C(sp³)-H bonds. nih.govnih.govnih.gov These reactions often employ a directing group to guide the catalyst to a specific C-H bond. In the case of this compound, the pyridine nitrogen itself can act as a directing group, facilitating the functionalization of the C2-methyl group.

Typical transformations include arylation, alkenylation, and alkynylation of the methyl group. These reactions generally require a palladium catalyst, a suitable ligand, and an oxidant. acs.org

Nitrogen-Directed Reactivity and Complexation Chemistry

The lone pair of electrons on the pyridine nitrogen atom plays a crucial role in the reactivity of this compound. It can act as a Lewis base, coordinating to metal centers. This coordination is fundamental to many of the transition metal-catalyzed reactions discussed above, as it facilitates the initial interaction between the substrate and the catalyst.

Furthermore, the pyridine nitrogen can direct metallation to the adjacent C2 or C6 positions, a process known as directed ortho-metalation (DoM). adichemistry.comthieme-connect.com In the case of this compound, the presence of the methyl group at C2 would sterically hinder metalation at this position, potentially favoring functionalization at the C6 position if a suitable directing group strategy were employed.

The ability of the pyridine nitrogen to coordinate to metal ions also allows this compound to act as a ligand in the formation of metal complexes. The synthesis and characterization of such complexes can provide insights into the electronic properties of the substituted pyridine ring and may lead to applications in catalysis or materials science. rsc.orgnih.govnih.gov

Applications of 5 Iodo 2,3 Dimethylpyridine As a Versatile Synthetic Building Block

Construction of Pyridine-Fused Heterocyclic Systems

The reactivity of the iodo-substituent in 5-Iodo-2,3-dimethylpyridine makes it an excellent precursor for the synthesis of pyridine-fused heterocyclic systems. These structures are of significant interest in medicinal chemistry and material sciences due to their unique electronic and biological properties. ias.ac.inresearchgate.net The general strategy involves an initial cross-coupling reaction to introduce a functional group at the 5-position, which then participates in a subsequent intramolecular cyclization reaction to form a new ring fused to the pyridine (B92270) core.

For instance, palladium-catalyzed coupling reactions can be employed to introduce moieties that facilitate annulation. A common approach is the coupling of an alkyne, followed by an electrophilic cyclization to generate furo[2,3-b]pyridines or related structures. ias.ac.in Similarly, introducing a group with a nucleophilic nitrogen or sulfur atom can lead to the formation of pyrido-fused pyrimidines or thienopyridines, respectively. nih.gov Palladium-promoted cascade reactions, which form multiple bonds in a single operation, have been successfully used with iodo-pyridone substrates to build complex polycyclic alkaloids, demonstrating the power of this approach for constructing fused systems. nih.gov

Precursor for Highly Substituted Pyridine Derivatives with Tunable Properties

Perhaps the most widespread application of this compound is its use as a scaffold to generate a vast array of highly substituted pyridine derivatives. The carbon-iodine bond is particularly susceptible to palladium-catalyzed cross-coupling reactions, which are highly efficient methods for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Key among these are the Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Suzuki-Miyaura Coupling : This reaction couples the iodopyridine with an aryl or vinyl boronic acid (or its ester derivatives) to form a new C(sp²)–C(sp²) bond. harvard.edumdpi.com This method is exceptionally robust and tolerant of a wide range of functional groups, allowing for the synthesis of 5-aryl-2,3-dimethylpyridines. By choosing a boronic acid with specific electronic (electron-donating or -withdrawing) or steric properties, the physicochemical characteristics of the resulting biaryl product can be precisely controlled. mdpi.com

Sonogashira Coupling : This reaction forms a C(sp²)–C(sp) bond by coupling this compound with a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a combination of palladium and copper salts and proceeds under mild conditions. wikipedia.orglibretexts.org The resulting 5-alkynyl-2,3-dimethylpyridines are important intermediates themselves, as the alkyne moiety can be further elaborated or used to create rigid, conjugated molecular systems for applications in materials science and medicinal chemistry. nih.gov

The ability to introduce a wide variety of substituents at the 5-position allows for the fine-tuning of properties such as luminescence, electronic conductivity, and biological activity, making this compound a key precursor for functional molecules.

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) | Resulting Structure |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C(sp²)–C(sp²) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 5-Aryl/Vinyl-2,3-dimethylpyridine |

| Sonogashira | Terminal Alkyne | C(sp²)–C(sp) | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst | 5-Alkynyl-2,3-dimethylpyridine |

| Buchwald-Hartwig | Amine | C(sp²)–N | Pd catalyst, Ligand (e.g., BINAP), Base | 5-Amino-2,3-dimethylpyridine |

| Stille | Organostannane | C(sp²)–C(sp²)/C(sp³) | Pd catalyst (e.g., Pd(PPh₃)₄) | 5-Aryl/Alkyl-2,3-dimethylpyridine |

Integration into Complex Natural Product Synthesis Research

The pyridine ring is a core structural motif in numerous biologically active natural products, particularly alkaloids. vdoc.pub While specific, completed total syntheses that explicitly name this compound as a starting material are not widespread in prominent literature, the utility of functionalized iodopyridines as key intermediates is well-established. nih.govnih.gov The synthesis of complex molecules often relies on a retrosynthetic approach where the target is broken down into simpler, commercially available building blocks. nih.gov

Given its structure, this compound represents a potential precursor to the 2,3-dimethylpyridine subunit found in certain natural compounds. Its value lies in the ability to use the iodo-group for late-stage functionalization, allowing for the introduction of complex fragments after the main pyridine core has been established. For example, palladium-catalyzed reactions on iodo-pyridone substrates have been used to synthesize analogues of complex alkaloids like mappicine (B1196981) and camptothecin, highlighting the potential of this strategy in natural product-related research. nih.gov The development of new synthetic methods is crucial for advancing the field, and versatile building blocks are essential tools in this endeavor.

Utilization in the Design and Synthesis of Advanced Organic Scaffolds

An organic scaffold is a core molecular structure upon which further functional groups are built to create molecules with desired properties. This compound is an ideal starting point for the design of advanced scaffolds due to the combination of its rigid pyridine core and the highly reactive C-I bond.

Through cross-coupling reactions, a diverse range of functional groups can be appended at the 5-position. This allows chemists to systematically vary the steric and electronic environment around the pyridine core. This approach is fundamental in fields such as:

Ligand Design : The synthesis of novel ligands for transition metal catalysis often requires precisely substituted aromatic cores. The pyridine nitrogen can act as a coordination site, and the substituents at the 5-position, introduced via this compound, can modulate the electronic properties and steric bulk of the resulting ligand, thereby influencing the activity and selectivity of the metal catalyst.

Medicinal Chemistry : The pyridine ring is a common feature in many pharmaceuticals. Using this compound as a scaffold allows for the creation of new molecular entities where different groups can be explored at the 5-position to optimize binding to a biological target. For instance, the Sonogashira reaction has been used to prepare nicotinic receptor agonists. wikipedia.org

Materials Science : The construction of organic materials with specific photophysical or electronic properties often relies on creating extended π-conjugated systems. The Sonogashira and Suzuki reactions are powerful tools for this, and this compound can serve as a key building block to introduce the 2,3-dimethylpyridine unit into larger, functional organic frameworks.

Contributions to the Development of Diverse Chemical Libraries for Research Screening

Modern drug discovery and materials science heavily rely on the screening of large collections of compounds, known as chemical libraries, to identify hits with desired properties. The generation of these libraries requires synthetic routes that are robust, reliable, and amenable to parallel synthesis. nih.gov

This compound is an excellent substrate for diversity-oriented synthesis. Its straightforward reactivity in high-yielding reactions like the Suzuki-Miyaura and Sonogashira couplings allows for its combination with a vast array of commercially available coupling partners (e.g., boronic acids and alkynes). By setting up an array of parallel reactions, a single researcher can quickly generate a large library of related 5-substituted-2,3-dimethylpyridines, where the diversity element is the group introduced at the 5-position.

The development of efficient, ligand-free, and even aqueous-phase Suzuki coupling protocols further enhances the utility of iodo-heterocycles for library synthesis, making the process more cost-effective and environmentally friendly. rsc.org Flow chemistry techniques have also been applied to Suzuki-Miyaura couplings of iodo-substrates, allowing for the rapid and automated synthesis of compound libraries. mdpi.comresearchgate.net This rapid generation of molecular diversity is critical for accelerating the pace of research and discovery. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 5-Iodo-2,3-dimethylpyridine, a combination of one-dimensional and multi-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals.

Multi-dimensional NMR experiments are indispensable for confirming the precise substitution pattern of the pyridine (B92270) ring. While 1D ¹H and ¹³C NMR provide initial chemical shift data, 2D techniques establish connectivity between atoms.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.edupressbooks.pub For this compound, HSQC would show correlations between the protons of the two methyl groups and their respective carbon signals, as well as correlations for the two aromatic protons (H4 and H6) with their corresponding ring carbons (C4 and C6).

Correlations from the 2-CH₃ protons to the C2 and C3 carbons.

Correlations from the 3-CH₃ protons to the C3 and C2 carbons, and potentially to C4.

Correlations from the H4 proton to C2, C5, and C6.

Correlations from the H6 proton to C2, C4, and C5. These correlations definitively confirm the relative positions of the iodo and dimethyl substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity of protons. For this compound, a NOESY spectrum could show correlations between the protons of the 2-methyl group and the 3-methyl group, as well as between the 3-methyl group protons and the H4 proton, providing conformational information.

| Position | Atom | Predicted Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 2 | C | ~157 | H6, 2-CH₃, 3-CH₃ |

| 2-CH₃ | ¹H | ~2.5 | C2, C3 |

| 3 | C | ~132 | H4, 2-CH₃, 3-CH₃ |

| 3-CH₃ | ¹H | ~2.3 | C2, C3, C4 |

| 4 | C | ~150 | H6, 3-CH₃ |

| 4 | ¹H | ~8.2 | C2, C3, C5, C6 |

| 5 | C | ~95 | H4, H6 |

| 6 | C | ~148 | H4, 2-CH₃ |

| 6 | ¹H | ~8.0 | C2, C4, C5 |

Solid-State NMR (SSNMR) provides valuable information about the structure and dynamics of molecules in their crystalline state. Unlike solution-state NMR, SSNMR can distinguish between different polymorphs (different crystal packing arrangements) of the same compound. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) SSNMR would reveal the number of crystallographically inequivalent molecules in the unit cell. Furthermore, it can be used to study intermolecular interactions, such as halogen bonding or π–π stacking, which are averaged out in solution.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio with very high accuracy. gcms.cz This technique can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound (C₇H₈IN), the theoretical exact mass of the molecular ion [M]⁺ can be calculated with high precision. sisweb.com This experimental value is a critical piece of data for confirming the compound's identity.

Fragmentation analysis, typically performed using techniques like electron ionization (EI), provides insight into the molecule's structure. The fragmentation pattern of this compound would be expected to show characteristic losses of substituents from the parent ion.

Expected Fragmentation Pathways:

Loss of an iodine radical (I•) to give a [M-I]⁺ fragment.

Loss of a methyl radical (CH₃•) to form a [M-CH₃]⁺ fragment.

Cleavage of the pyridine ring, potentially leading to the loss of HCN.

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₇H₈IN⁺ | 232.9747 |

| [M-H]⁺ | C₇H₇IN⁺ | 231.9669 |

| [M-CH₃]⁺ | C₆H₅IN⁺ | 217.9512 |

| [M-I]⁺ | C₇H₈N⁺ | 106.0651 |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity and conformation.

For this compound, an X-ray crystal structure would reveal:

The planarity of the pyridine ring.

The precise bond lengths of C-C, C-N, C-H, and C-I bonds.

The conformation of the methyl groups relative to the ring.

| Bond | Expected Length (Å) |

|---|---|

| C-N (in ring) | 1.33 - 1.35 |

| C-C (in ring) | 1.38 - 1.40 |

| C-C (ring-CH₃) | 1.50 - 1.52 |

| C-I | 2.08 - 2.12 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. youtube.com The resulting spectrum provides a "fingerprint" that is unique to the compound and gives information about its functional groups and bonding.

The vibrational spectrum of this compound would be characterized by several key absorption bands:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: Asymmetric and symmetric stretches of the methyl groups, found in the 2850-3000 cm⁻¹ region.

Pyridine Ring Vibrations: A series of characteristic bands between 1400-1600 cm⁻¹ corresponding to C=C and C=N stretching modes.

C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and methyl protons.

C-I Stretching: A low-frequency vibration, typically expected in the 500-600 cm⁻¹ region of the IR or Raman spectrum.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |

| C=N, C=C Ring Stretch | 1400 - 1610 | Strong |

| CH₃ Bending | 1370 - 1470 | Medium |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong |

| C-I Stretch | 500 - 600 | Medium |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies

Electronic spectroscopy (UV-Vis) measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the key electronic transitions are the π→π* and n→π* transitions associated with the pyridine ring. libretexts.org

π→π Transitions:* These are typically high-intensity absorptions involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital.

n→π Transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the nitrogen lone pair) to an antibonding π* orbital. aip.org

The positions (λₘₐₓ) and intensities of these absorption bands are influenced by the substituents on the pyridine ring. The two electron-donating methyl groups and the heavy iodine atom will cause shifts in the absorption maxima compared to unsubstituted pyridine. Solvent polarity can also influence the position of these transitions, particularly the n→π* band. researchgate.net

| Transition Type | Expected λₘₐₓ Range (nm) | Typical Molar Absorptivity (ε) |

|---|---|---|

| π → π | ~200-220 and ~250-280 | > 2,000 |

| n → π | ~270-300 | < 2,000 |

Chiral Chromatography for Enantiomeric Purity Assessment (if chiral derivatives are relevant)

In the field of synthetic chemistry, particularly in pharmaceutical development, the stereochemistry of a molecule is critically important. Pyridine derivatives can be functionalized to create chiral centers, leading to the formation of enantiomers—non-superimposable mirror images of a molecule. These enantiomers can exhibit significantly different biological activities. Therefore, when chiral derivatives of this compound are synthesized, assessing their enantiomeric purity is a crucial step.

Chiral chromatography is the most widely used technique for separating enantiomers and determining enantiomeric excess (ee). This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.

Research Context and Relevance:

The relevance of chiral analysis for iodinated pyridines is highlighted in studies on asymmetric halogenation, where chiral pyridine ligands are used to induce enantioselectivity in chemical reactions. rsc.org Furthermore, the successful enantiomeric separation of various chiral nitrogen-containing heterocyclic compounds, including pyridine derivatives, underscores the importance and applicability of this technique. mdpi.com For any synthetic route designed to produce a single enantiomer of a this compound derivative, chiral chromatography would be essential to validate the stereochemical outcome.

Methodology:

The primary methods for chiral separation include:

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool where the stationary phase consists of a chiral selector immobilized on a support, such as silica (B1680970) gel. Common chiral selectors include polysaccharides (e.g., derivatized cellulose (B213188) or amylose), proteins, and macrocyclic glycopeptides. mdpi.com The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the CSP, which have different interaction energies.

Gas Chromatography (GC): For volatile and thermally stable derivatives, chiral GC is an effective alternative. This technique uses a capillary column coated with a chiral stationary phase.

Supercritical Fluid Chromatography (SFC): SFC is increasingly recognized as a valuable technique for chiral separations, often providing faster analysis and higher efficiency than HPLC.

The choice of the specific chiral column and the mobile phase is critical and is typically determined through a screening process to find the optimal conditions for resolving the enantiomeric pair. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.

Theoretical and Computational Studies of 5 Iodo 2,3 Dimethylpyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Iodo-2,3-dimethylpyridine. These methods provide a detailed picture of the molecule's electronic distribution and its three-dimensional arrangement in space.

Density Functional Theory (DFT) Applications to Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone for investigating the molecular properties of this compound. By approximating the electron density, DFT methods can accurately predict the optimized geometry, including bond lengths, bond angles, and dihedral angles. For instance, calculations on similar alkylpyridines interacting with iodine have been successfully performed using DFT, revealing key electronic and structural information. researchgate.net The optimized geometry of this compound would show the characteristic aromatic pyridine (B92270) ring with the iodine atom and two methyl groups as substituents. The C-I bond length and the bond angles around the substituted carbon atoms are of particular interest as they influence the molecule's reactivity.

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: These are representative values based on DFT calculations of similar substituted pyridines and may vary depending on the level of theory and basis set used.

| Parameter | Predicted Value |

|---|---|

| C-I Bond Length | ~2.10 Å |

| C-N Bond Lengths (ring) | ~1.34 - 1.38 Å |

| C-C Bond Lengths (ring) | ~1.39 - 1.41 Å |

| C-C Bond Lengths (methyl) | ~1.51 Å |

| C-H Bond Lengths (methyl) | ~1.09 Å |

| C-C-I Bond Angle | ~119° |

| C-N-C Bond Angle (ring) | ~117° |

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of this compound.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. uncw.edunih.gov For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl protons, with their chemical shifts influenced by the electron-withdrawing effect of the iodine atom and the electron-donating nature of the methyl groups. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of the carbon atoms in the pyridine ring and the methyl groups, providing a complete map of the carbon skeleton.

Vibrational spectroscopy, including infrared (IR) and Raman, provides information about the molecular vibrations. DFT calculations can predict the vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra. researchgate.netcdnsciencepub.comresearchgate.net For this compound, characteristic vibrational modes would include the C-H stretching of the aromatic ring and methyl groups, the C-N and C-C stretching modes of the pyridine ring, and the C-I stretching frequency.

Table 2: Predicted Spectroscopic Data for this compound Note: Predicted values are based on computational studies of analogous compounds.

| Spectroscopic Parameter | Predicted Value/Range |

|---|---|

| ¹H NMR Chemical Shift (aromatic H) | 7.0 - 8.5 ppm |

| ¹H NMR Chemical Shift (methyl H) | 2.2 - 2.7 ppm |

| ¹³C NMR Chemical Shift (C-I) | 90 - 100 ppm |

| ¹³C NMR Chemical Shift (aromatic C) | 120 - 155 ppm |

| ¹³C NMR Chemical Shift (methyl C) | 15 - 25 ppm |

| C-I Vibrational Frequency | 500 - 600 cm⁻¹ |

| Pyridine Ring Vibrational Frequencies | 1400 - 1600 cm⁻¹ |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govscirp.org A smaller gap suggests a more reactive molecule.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These include:

Ionization Potential (I): The energy required to remove an electron (related to -EHOMO).

Electron Affinity (A): The energy released when an electron is added (related to -ELUMO).

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons. researchgate.netias.ac.inmdpi.com

These descriptors provide a quantitative measure of the reactivity of this compound and can be used to predict its behavior in chemical reactions.

Table 3: Calculated Reactivity Descriptors for a Representative Halogenated Pyridine Note: These values are illustrative and would need to be specifically calculated for this compound.

| Descriptor | Formula | Typical Calculated Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.5 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.0 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.75 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.75 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.56 |

Computational Modeling of Reaction Mechanisms (e.g., Transition State Analysis for Cross-Coupling)

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. A particularly relevant class of reactions for this molecule is palladium-catalyzed cross-coupling, such as the Suzuki-Miyaura reaction. iciq.orgresearchgate.netnih.gov

DFT calculations can be used to map out the entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products. The key steps in a typical Suzuki-Miyaura coupling are:

Oxidative Addition: The palladium(0) catalyst inserts into the C-I bond of this compound.

Transmetalation: The organic group from an organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

By calculating the energy barriers for each step (the activation energies), the rate-determining step of the reaction can be identified. This detailed mechanistic understanding is crucial for optimizing reaction conditions and designing more efficient catalytic systems.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While this compound is a relatively rigid molecule, it does possess some conformational flexibility, primarily related to the rotation of the methyl groups. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. youtube.comyoutube.com

MD simulations can also provide valuable insights into the effects of solvents on the behavior of this compound. By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol, or DMSO), one can study how the solvent interacts with the solute and influences its conformation and dynamics. nih.govnih.govnih.gov These simulations can reveal information about the solvation shell around the molecule and the nature of solute-solvent interactions, such as hydrogen bonding. Understanding solvent effects is critical as most chemical reactions are carried out in solution.

Studies on Non-Covalent Interactions and Intermolecular Forces in Crystalline or Solution States

Following a comprehensive search of available scientific literature and crystallographic databases, no specific theoretical or computational studies detailing the non-covalent interactions and intermolecular forces of this compound in either the crystalline or solution state were found.

Extensive searches for crystal structure data, which would provide the primary basis for analyzing intermolecular interactions such as halogen bonding, hydrogen bonding, and π–π stacking, did not yield any results for this specific compound. Similarly, a thorough review of computational chemistry literature revealed no published research focused on the theoretical analysis of the intermolecular forces governing the behavior of this compound.

Therefore, due to the absence of experimental or theoretical data, a detailed discussion, including data tables and specific research findings on the non-covalent interactions of this compound, cannot be provided at this time.

Future Research Directions and Emerging Trends in the Chemistry of 5 Iodo 2,3 Dimethylpyridine

Development of Novel and More Efficient Synthetic Routes

While classical methods for the synthesis of iodopyridines are well-established, the drive for more sustainable and efficient processes continues to fuel research into novel synthetic routes. A significant future direction lies in the late-stage C-H functionalization of the readily available 2,3-dimethylpyridine (2,3-lutidine).

Recent advancements in palladium-catalyzed C-H iodination, using molecular iodine as the sole oxidant, present a promising avenue for the direct and regioselective synthesis of 5-iodo-2,3-dimethylpyridine. beilstein-journals.orgrsc.org This approach avoids the need for pre-functionalized substrates and harsh reaction conditions often associated with traditional methods. Future research will likely focus on optimizing these catalytic systems to enhance yields, reduce catalyst loading, and broaden the substrate scope to include a wider range of substituted lutidines.

Furthermore, the development of asymmetric C-H iodination techniques could provide enantiomerically enriched building blocks for chiral ligands and bioactive molecules. researchgate.net The use of chiral auxiliaries or ligands in palladium-catalyzed systems has shown promise in achieving enantioselectivity in the iodination of unactivated C-H bonds, a strategy that could be adapted for the synthesis of chiral derivatives of this compound.

| Catalyst System | Directing Group | Oxidant | Key Features |

| Pd(OAc)₂ | Weakly coordinating amide | I₂ | High functional group tolerance, including heterocycles. |

| Pd(OAc)₂ | Oxazoline (chiral auxiliary) | I₂ | Enables asymmetric C-H iodination. |

Table 1: Emerging Catalytic Systems for C-H Iodination Applicable to 2,3-Dimethylpyridine.

Exploration of Undiscovered or Underutilized Reactivity Modes

Beyond its traditional role as a substrate for cross-coupling reactions, the C-I bond in this compound holds untapped potential for novel reactivity. The exploration of its radical chemistry, for instance, could lead to new synthetic methodologies. The generation of the 2,3-dimethyl-5-pyridyl radical via photolytic or electrochemical means could open doors to radical cyclization, addition, and atom transfer reactions.

Moreover, the unique electronic properties of the pyridine (B92270) ring can influence the reactivity of the C-I bond in unexpected ways. The formation of distonic radical cations, where the radical and charge sites are separated, could lead to unusual reaction pathways. For example, studies on other iodopyridines have shown that the corresponding dehydropyridinium cations can undergo hydrogen atom abstraction and, in some cases, electrophilic addition/elimination reactions. beilstein-journals.org Investigating the analogous reactivity of the 5-iodo-2,3-dimethylpyridinium cation could reveal novel transformations.

Future work should also focus on leveraging the interplay between the iodo-substituent and the adjacent methyl groups to control regioselectivity in reactions such as metal-halogen exchange and subsequent functionalization.

Application in Continuous Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. The synthesis and functionalization of this compound are well-suited for adaptation to flow chemistry platforms.

Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for exothermic reactions or those involving unstable intermediates. For instance, the N-oxidation of pyridine derivatives has been successfully demonstrated in a continuous flow microreactor, offering a safer and more efficient alternative to batch processes. mdma.chrsc.org This methodology could be applied to the synthesis of this compound-N-oxide, a valuable intermediate for further functionalization.

Furthermore, the integration of in-line purification and analysis tools can lead to fully automated synthesis platforms. This would allow for the rapid, on-demand synthesis of a library of derivatives of this compound through sequential cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, in a continuous fashion. mdpi.comacs.org

| Reaction Type | Flow Reactor Setup | Advantages |

| N-Oxidation | Packed-bed microreactor with TS-1 catalyst | Enhanced safety, higher efficiency, catalyst recyclability. |

| Suzuki-Miyaura Coupling | Catalyst cartridge with heterogeneous Pd catalyst | Ligand-free conditions, simplified workup, high throughput. |

Table 2: Potential Continuous Flow Applications for this compound Chemistry.

Design and Synthesis of Advanced Materials Utilizing the Pyridine Scaffold

The pyridine scaffold is a key component in a variety of advanced materials, including organic light-emitting diodes (OLEDs), sensors, and porous organic frameworks. The unique substitution pattern of this compound makes it an attractive building block for the design of new materials with tailored properties.

Through cross-coupling reactions such as the Sonogashira or Suzuki couplings, the this compound core can be incorporated into larger conjugated systems. acs.orgtuodaindus.comrsc.orgnih.govbohrium.com The steric hindrance provided by the methyl groups can influence the planarity and packing of these molecules, thereby tuning their photophysical properties. This makes them interesting candidates for investigation as emitters or host materials in OLEDs.

The nitrogen atom of the pyridine ring also provides a coordination site for metal ions, which can be exploited in the design of metal-organic frameworks (MOFs) and coordination polymers. The iodo-substituent can be further functionalized post-synthesis to introduce additional properties, such as catalytic activity or sensing capabilities, into the material.

Integration into Catalyst Design (e.g., as a ligand precursor or scaffold)

The development of novel ligands is crucial for advancing transition metal catalysis. This compound can serve as a versatile precursor for the synthesis of new ligand architectures. The iodo-substituent can be readily converted into a variety of other functional groups, such as phosphines, amines, or other heterocycles, through established cross-coupling methodologies.

For example, functionalization at the 5-position could lead to the synthesis of bidentate or tridentate ligands where the 2,3-dimethylpyridine unit acts as a sterically demanding and electronically tunable component. Such ligands could find applications in a wide range of catalytic transformations, including cross-coupling reactions, hydrogenation, and polymerization. The terpyridine ligand framework, for instance, is known to form stable complexes with a variety of transition metals, leading to catalysts with interesting reactivity. Derivatives of this compound could be used to construct novel terpyridine-like structures with unique steric and electronic profiles.

| Ligand Type | Synthetic Strategy from this compound | Potential Catalytic Application |

| Bidentate P-N Ligand | Sonogashira coupling followed by hydrophosphination. | Asymmetric hydrogenation. |

| Tridentate NNN Ligand | Suzuki coupling to introduce another pyridine ring. | C-H activation, oxidation catalysis. |

Table 3: Potential Ligand Synthesis Strategies from this compound.

Photo-induced and Electro-reductive Methodologies for C-I Bond Activation

Recent years have witnessed a surge of interest in photoredox and electrochemical methods for the formation of chemical bonds. These techniques offer mild and sustainable alternatives to traditional synthetic methods. The C-I bond of this compound is susceptible to activation under both photochemical and electrochemical conditions.

Visible-light photoredox catalysis can be employed to generate the 2,3-dimethyl-5-pyridyl radical from this compound. This radical can then participate in a variety of C-C and C-heteroatom bond-forming reactions. The use of organic dyes or transition metal complexes as photosensitizers can allow for the efficient generation of this radical under mild conditions.

Similarly, the electrochemical reduction of this compound at a cathode can generate the corresponding radical anion, which can then fragment to produce the pyridyl radical. This approach avoids the use of stoichiometric chemical reductants and allows for precise control over the reaction conditions. Electrosynthesis can be performed in both batch and flow setups, offering a scalable and environmentally friendly method for the functionalization of this compound.

Q & A

Basic: What are the established synthetic routes for 5-Iodo-2,3-dimethylpyridine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves halogenation or metal-mediated cross-coupling. A plausible route is iodination of 2,3-dimethylpyridine using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C). Alternatively, directed ortho-metalation (DoM) strategies may be employed:

- Example Protocol : Use lithium diisopropylamide (LDA) in THF at -78°C to deprotonate a methyl-substituted pyridine, followed by quenching with iodine .

Critical Factors : - Temperature control (-78°C for LDA reactions) minimizes side reactions.

- Stoichiometric ratios of iodinating agents (e.g., 1.1–1.3 eq. I₂) prevent over-iodination.

- Purification via column chromatography (silica gel, hexane/EtOAc) improves yield (reported 60–75% in analogous reactions) .

Advanced: How can researchers resolve discrepancies in regioselectivity during iodination of dimethylpyridine derivatives?

Methodological Answer:

Regioselectivity challenges arise from competing electronic and steric effects. To address this:

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict iodination sites based on frontier molecular orbitals and charge distribution.

- Experimental Validation : Perform small-scale reactions with isotopic labeling (e.g., ¹²⁷I vs. ¹²⁵I) followed by LC/MS analysis (e.g., m/z 310 [M+H]⁺ as in ).

- Kinetic Control : Lower reaction temperatures (-30°C) favor kinetic products, while thermodynamic control (reflux) may shift selectivity.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- ¹H NMR: Methyl groups (δ 2.2–2.5 ppm) and aromatic protons (δ 7.5–8.5 ppm) confirm substitution patterns.

- ¹³C NMR: Iodo-substituted carbons show deshielding (δ 90–110 ppm).

- LC/MS : Confirm molecular weight (e.g., m/z 263 [M+H]⁺) and purity (retention time 0.39 min under SQD-FA05-3 conditions) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives.

Advanced: How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The C–I bond facilitates transition-metal-catalyzed couplings (e.g., Suzuki, Stille). Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura couplings with aryl boronic acids.

- Solvent Effects : Dioxane/H₂O mixtures (4:1) enhance solubility of polar intermediates.

- Byproduct Analysis : Monitor deiodination via GC-MS; optimize ligand (e.g., XPhos) to suppress β-hydride elimination .

Case Study : Analogous 3-Iodo-2-methoxy-5-methylpyridine achieved 85% yield in Suzuki couplings .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Storage : In amber glass vials under inert gas (N₂/Ar) at -20°C to prevent photodegradation and moisture absorption.

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing and reactions.

- Spill Management : Neutralize with activated charcoal, then dispose as halogenated waste (EPA guidelines).

Note : Analogous iodopyridines exhibit respiratory toxicity (WGK 3 classification); monitor airborne exposure with OSHA-compliant sensors .

Advanced: How can researchers mitigate competing side reactions during functionalization of this compound?

Methodological Answer:

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during iodination.

- Microwave-Assisted Synthesis : Shorten reaction times (e.g., 10 min at 150°C) to reduce decomposition.

- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reagent addition rates.

Data Conflict Example : Contradictory yields in LDA-mediated reactions (37.9 mmol scale vs. 5 mmol) highlight the need for kinetic profiling .

Basic: What are the documented applications of this compound in medicinal chemistry?

Methodological Answer:

While direct studies are limited, structural analogs (e.g., 5-Iodo-2'-deoxyuridine) demonstrate antiviral activity by inhibiting viral polymerase . Potential applications include:

- Antiviral Probes : Evaluate incorporation into nucleoside analogs via Sonogashira coupling.

- Kinase Inhibitors : Screen for binding to ATP pockets using SPR (Biacore) or thermal shift assays.

Advanced: What computational tools can predict the metabolic stability of this compound derivatives?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism and bioavailability.

- Molecular Dynamics (MD) : Simulate liver microsomal interactions (e.g., GROMACS) to identify vulnerable sites for oxidative deiodination.

- Metabolite Identification : Combine HRMS (Q-TOF) with in silico fragmentation tools (e.g., MetFrag).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products